molecular formula C26H36N4O B6419754 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-92-6

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6419754
CAS No.: 305335-92-6
M. Wt: 420.6 g/mol
InChI Key: IMVQYFATBGTTHE-UHFFFAOYSA-N
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Description

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H36N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, sodium hydride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropylamino and octyl groups contribute to its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-ethoxypropylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O/c1-4-6-7-8-9-10-14-21-20(3)22(19-27)26-29-23-15-11-12-16-24(23)30(26)25(21)28-17-13-18-31-5-2/h11-12,15-16,28H,4-10,13-14,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQYFATBGTTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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